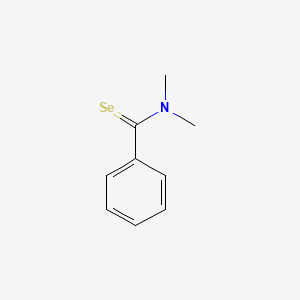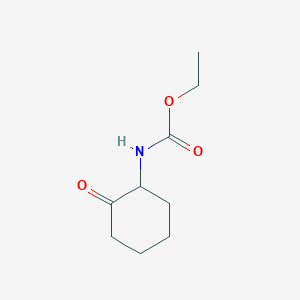
Carbamic acid, (2-oxocyclohexyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-oxocyclohexyl)-, ethyl ester: is an organic compound with the molecular formula C₉H₁₅NO₃. This compound is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group attached to a 2-oxocyclohexyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (2-oxocyclohexyl)-, ethyl ester typically involves the reaction of 2-oxocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to understand the behavior of carbamate esters in biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a stabilizer in the formulation of various chemical products.
Wirkmechanismus
The mechanism of action of carbamic acid, (2-oxocyclohexyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved in its mechanism of action include the formation of carbamate intermediates, which can undergo further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, (2-oxocyclohexyl)-, methyl ester
Comparison: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester is unique due to the presence of the 2-oxocyclohexyl moiety, which imparts distinct chemical properties compared to other carbamate esters. This structural feature influences its reactivity and the types of reactions it can undergo. Additionally, the ethyl ester group provides different solubility and stability characteristics compared to methyl ester derivatives.
Eigenschaften
CAS-Nummer |
13640-77-2 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
ethyl N-(2-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)10-7-5-3-4-6-8(7)11/h7H,2-6H2,1H3,(H,10,12) |
InChI-Schlüssel |
CHDHEMYTBPOZHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


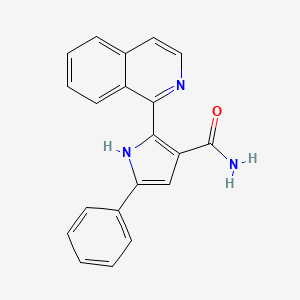
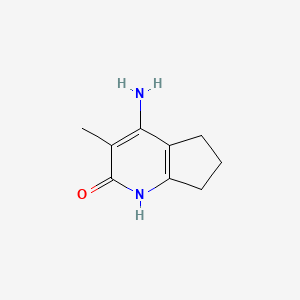
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
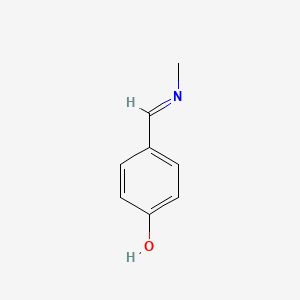
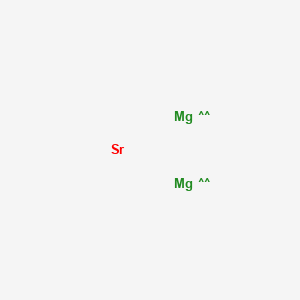
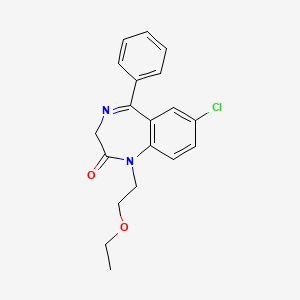

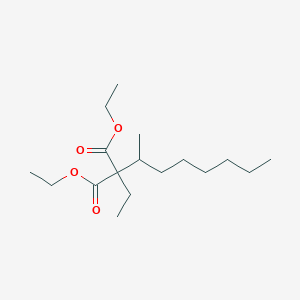
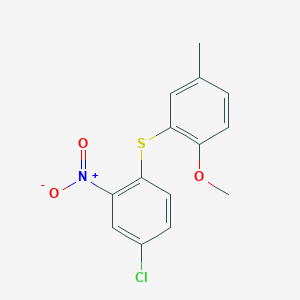

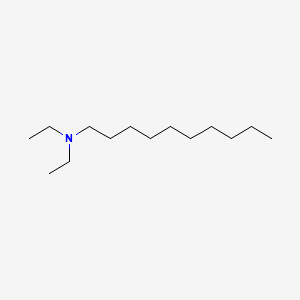

![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
